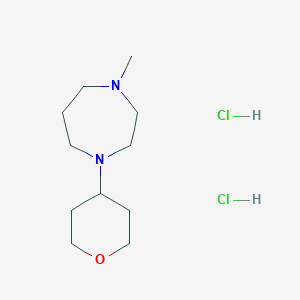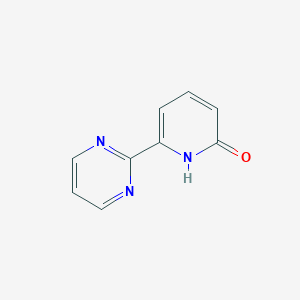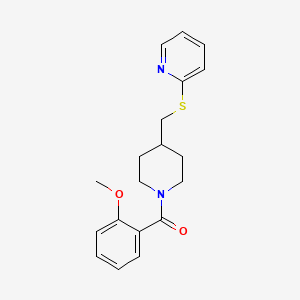![molecular formula C24H28N6O3 B2506451 N-[(piridin-2-il)metil]-3-{5-oxo-4-[3-(propan-2-iloxi)propil]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-il}propanamida CAS No. 902932-21-2](/img/structure/B2506451.png)
N-[(piridin-2-il)metil]-3-{5-oxo-4-[3-(propan-2-iloxi)propil]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-il}propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C24H28N6O3 and its molecular weight is 448.527. The purity is usually 95%.
BenchChem offers high-quality 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
La síntesis y evaluación de nuevos compuestos a menudo se centran en sus propiedades antibacterianas. Los investigadores han sintetizado una serie de derivados de triazolo [4,3-a]pirazina que contienen este compuesto. Estos derivados se caracterizaron utilizando técnicas como la determinación del punto de fusión, la espectroscopia de resonancia magnética nuclear, la espectrometría de masas y el análisis elemental . Entre estos compuestos, el compuesto 2e exhibió una excelente actividad antibacteriana, comparable a la del agente de primera línea ampicilina. Mostró concentraciones mínimas inhibitorias (CMI) de 32 μg/mL contra Staphylococcus aureus y 16 μg/mL contra Escherichia coli .
Potencial Antiviral
Si bien la actividad antiviral específica de este compuesto no se ha estudiado directamente, se han investigado derivados relacionados como [1,2,4]triazolo [4,3-a]quinoxalina. Estos derivados se probaron contra el virus del herpes simple utilizando un ensayo mejorado de reducción de placas . La investigación adicional podría explorar el potencial antiviral de nuestro compuesto.
Agentes Antiinfecciosos
Los heterociclos que contienen nitrógeno juegan un papel crucial en el desarrollo de agentes antiinfecciosos. Investigar el modo de acción contra patógenos específicos, como Trypanosoma cruzi, podría proporcionar información valiosa . Además, la evaluación de la citotoxicidad es esencial para evaluar la seguridad.
Investigación del Cáncer
La estructura del compuesto sugiere posibles aplicaciones en la investigación del cáncer. Los investigadores han sintetizado derivados relacionados de 1,2,4-triazol y han encontrado una selectividad adecuada contra líneas celulares cancerosas . Estudios adicionales podrían explorar su mecanismo de acción y su potencial como agente anticancerígeno.
Química Sintética
Las rutas sintéticas eficientes son esenciales para la producción a gran escala. Los investigadores han desarrollado una síntesis a escala de gramos de bloques de construcción derivados de 1,2,4-triazol, incluido nuestro compuesto. Estos bloques de construcción se pueden utilizar para una mayor funcionalización y desarrollo de fármacos .
Mecanismo De Acción
Target of Action
Triazoles and quinazolines are known to interact with a variety of enzymes and receptors in the biological system . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of Action
The mode of action of triazoles and quinazolines depends on their specific targets. For example, some triazole antifungals work by inhibiting the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a critical component of fungal cell membranes .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antifungal activity, it might disrupt fungal cell membranes, leading to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c1-17(2)33-15-7-14-29-23(32)19-9-3-4-10-20(19)30-21(27-28-24(29)30)11-12-22(31)26-16-18-8-5-6-13-25-18/h3-6,8-10,13,17H,7,11-12,14-16H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHNQMUINZCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)
![1'-(5-phenyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2506370.png)
![2-((2-(2-(benzylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)


![N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2506376.png)

![N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2506379.png)



![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)

![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)
